molecular formula C8H5F2IO B8541861 1-(2,6-Difluoro-4-iodophenyl)ethan-1-one

1-(2,6-Difluoro-4-iodophenyl)ethan-1-one

Cat. No.: B8541861
M. Wt: 282.03 g/mol
InChI Key: JPNGTMSMFNDQBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-Difluoro-4-iodophenyl)ethan-1-one is a useful research compound. Its molecular formula is C8H5F2IO and its molecular weight is 282.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H5F2IO

Molecular Weight

282.03 g/mol

IUPAC Name

1-(2,6-difluoro-4-iodophenyl)ethanone

InChI

InChI=1S/C8H5F2IO/c1-4(12)8-6(9)2-5(11)3-7(8)10/h2-3H,1H3

InChI Key

JPNGTMSMFNDQBT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1F)I)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-(2,6-difluoro-4-iodo-phenyl)-ethanol (561 mg, 1.98 mmol) in methylene chloride (25 mL) cooled in an ice/water bath were added 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) (3 mg, 0.12 mmol), sodium hydrogen carbonate (75 mg, 0.89 mmol) and tetrabutylammonium bromide (19 mg, 0.06 mmol). To this resulting mixture was added a 5% aqueous sodium hypochlorite solution in a dropwise manner until TLC indicated the reaction to be complete. The reaction mixture was diluted with methylene chloride (50 mL) and brine (100 mL) and the organic layer separated. The organic layer was dried over sodium sulfate, filtered through a pad of silica gel and concentrated in vacuo to give 1-(2,6-difluoro-4-iodo-phenyl)-ethanone (526 mg, 94%). HR-MS: calcd for C29H25F2IN4O4 [M+H+] 659.0962. Found 659.0962.
Quantity
561 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
brine
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
75 mg
Type
reactant
Reaction Step Four
Quantity
19 mg
Type
catalyst
Reaction Step Four
Quantity
3 mg
Type
catalyst
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.